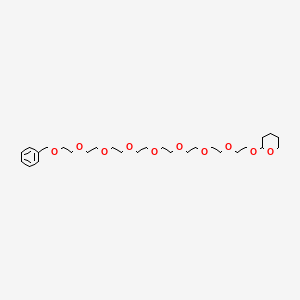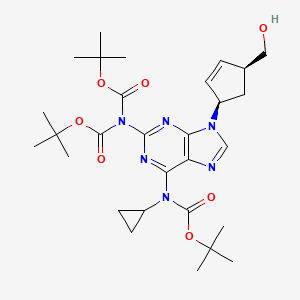
tert-butyl (2-(bis(tert-butoxycarbonyl)amino)-9-((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)-9H-purin-6-yl)(cyclopropyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butyl (2-(bis(tert-butoxycarbonyl)amino)-9-((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)-9H-purin-6-yl)(cyclopropyl)carbamate: is a complex organic compound that features multiple functional groups, including tert-butyl, bis(tert-butoxycarbonyl)amino, hydroxymethyl, cyclopentene, purine, and cyclopropyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-(bis(tert-butoxycarbonyl)amino)-9-((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)-9H-purin-6-yl)(cyclopropyl)carbamate typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. Common synthetic routes may include:
Protection of Amino Groups: The amino groups are protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted reactions during subsequent steps.
Formation of Cyclopentene Intermediate: The cyclopentene ring is introduced through cyclization reactions.
Purine Ring Formation: The purine ring is synthesized or introduced through nucleophilic substitution reactions.
Final Coupling and Deprotection: The protected intermediates are coupled together, followed by deprotection to yield the final compound.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions, including temperature, pressure, and choice of solvents, to maximize yield and purity. Techniques such as chromatography and crystallization are used for purification.
化学反応の分析
Types of Reactions
tert-butyl (2-(bis(tert-butoxycarbonyl)amino)-9-((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)-9H-purin-6-yl)(cyclopropyl)carbamate: can
特性
分子式 |
C29H42N6O7 |
|---|---|
分子量 |
586.7 g/mol |
IUPAC名 |
tert-butyl N-[2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-9-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl]purin-6-yl]-N-cyclopropylcarbamate |
InChI |
InChI=1S/C29H42N6O7/c1-27(2,3)40-24(37)34(18-12-13-18)22-20-21(33(16-30-20)19-11-10-17(14-19)15-36)31-23(32-22)35(25(38)41-28(4,5)6)26(39)42-29(7,8)9/h10-11,16-19,36H,12-15H2,1-9H3/t17-,19+/m1/s1 |
InChIキー |
XTNPTFQKNVIJOQ-MJGOQNOKSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N(C1CC1)C2=NC(=NC3=C2N=CN3[C@@H]4C[C@@H](C=C4)CO)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
正規SMILES |
CC(C)(C)OC(=O)N(C1CC1)C2=NC(=NC3=C2N=CN3C4CC(C=C4)CO)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[15-({2-[(3-{2-azatricyclo[10.4.0.0,]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl}-3-oxopropyl)carbamoyl]ethyl}(sulfo)amino)-15-oxo-3,6,9,12-tetraoxapentadecan-1-yl]-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide](/img/structure/B11827909.png)
![phenyl N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate](/img/structure/B11827910.png)
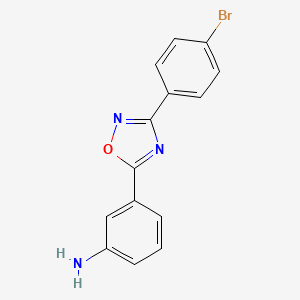

![4-Methoxy-3-[2-(4-methylpiperidin-1-yl)acetylamino]benzenesulfonylchloride](/img/structure/B11827928.png)
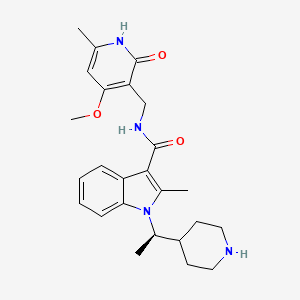

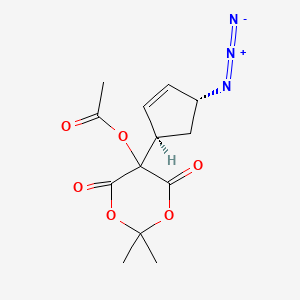
![{6-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B11827948.png)
![[(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxochromen-6-yl]-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate](/img/structure/B11827961.png)

